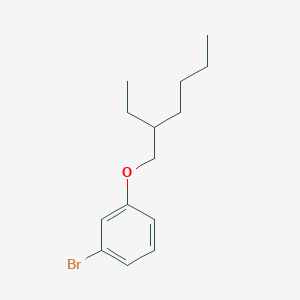
1-Bromo-3-((2-ethylhexyl)oxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-((2-ethylhexyl)oxy)benzene is an organic compound with the molecular formula C14H21BrO It is a derivative of benzene, where a bromine atom is substituted at the first position and a 2-ethylhexyl group is attached via an oxygen atom at the third position
Preparation Methods
The synthesis of 1-Bromo-3-((2-ethylhexyl)oxy)benzene typically involves the bromination of 3-((2-ethylhexyl)oxy)benzene. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-3-((2-ethylhexyl)oxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used. For example, using potassium permanganate can lead to the formation of carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-3-((2-ethylhexyl)oxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-3-((2-ethylhexyl)oxy)benzene involves its interaction with molecular targets through its bromine and 2-ethylhexyl groups. These interactions can lead to various chemical transformations, depending on the specific pathways involved. The compound’s effects are mediated by its ability to participate in substitution, oxidation, and reduction reactions.
Comparison with Similar Compounds
1-Bromo-3-((2-ethylhexyl)oxy)benzene can be compared to other similar compounds, such as:
1-Bromo-4-((2-ethylhexyl)oxy)benzene: This compound has the bromine atom at the fourth position instead of the first, leading to different chemical properties and reactivity.
1-Bromo-2-((2-ethylhexyl)oxy)benzene: The bromine atom is at the second position, which also affects its chemical behavior.
Properties
Molecular Formula |
C14H21BrO |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
1-bromo-3-(2-ethylhexoxy)benzene |
InChI |
InChI=1S/C14H21BrO/c1-3-5-7-12(4-2)11-16-14-9-6-8-13(15)10-14/h6,8-10,12H,3-5,7,11H2,1-2H3 |
InChI Key |
MQFWLOHSUXANDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















